molecular formula C25H23N3O3S B3298427 6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897469-70-4

6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B3298427
CAS No.: 897469-70-4
M. Wt: 445.5 g/mol
InChI Key: NPWBKJHBZXQNFH-UHFFFAOYSA-N
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Description

6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a benzothiazole derivative characterized by a methoxy group at the 6-position of the benzothiazole core and a piperazine ring substituted with a 3-phenoxybenzoyl moiety at the 2-position. The benzothiazole scaffold is widely recognized for its pharmacological versatility, including antitumor, antimicrobial, and central nervous system activities .

Properties

IUPAC Name

[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-30-20-10-11-22-23(17-20)32-25(26-22)28-14-12-27(13-15-28)24(29)18-6-5-9-21(16-18)31-19-7-3-2-4-8-19/h2-11,16-17H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWBKJHBZXQNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole ring.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

    Addition of the Phenoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 3-phenoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The phenoxybenzoyl group can be reduced to a phenyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 6-hydroxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole.

    Reduction: Formation of 6-methoxy-2-[4-(3-phenyl)piperazin-1-yl]-1,3-benzothiazole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as neurotransmitter receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, including changes in cellular signaling pathways.

Comparison with Similar Compounds

Piperazine-Linked Benzothiazoles

  • 6-Ethoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole (): This compound replaces the methoxy group with ethoxy and substitutes the 3-phenoxybenzoyl group with an isoxazole-carbonyl moiety. The isoxazole ring may engage in hydrogen bonding, contrasting with the aromatic π-π interactions favored by the phenoxy group .
  • 2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]-1,3-benzothiazole (): Here, the 3-phenoxybenzoyl group is replaced with a 2-chloro-6-fluorobenzyl chain. The halogen atoms enhance electrophilicity, which could improve binding to targets like kinase enzymes. The benzyl group reduces steric hindrance compared to the bulkier phenoxybenzoyl substituent .

Phenoxy-Substituted Analogues

  • The bromophenyl-thiazole moiety confers strong antibacterial activity (MIC: 15.62 µg/mL against S. aureus), suggesting that halogenation and heterocyclic appendages significantly influence bioactivity .

Pharmacological Profiles

Antimicrobial Activity

  • 2-[4-(Azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ5) ():
    Exhibits potent antifungal activity against C. albicans (MIC: 15.62 µg/mL) and antibacterial activity against S. aureus (MIC: 15.62 µg/mL). The azepane ring likely enhances membrane permeability, a feature absent in the target compound .

  • 2-[2-(4-Chlorobenzoyl)phenyl]-1,3-benzothiazole (3e) ():
    Demonstrates antituburcular activity against Mycobacterium tuberculosis H37Rv, emphasizing the role of chlorinated aryl groups in targeting bacterial enzymes .

Anticancer Potential

  • 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) (): Though structurally distinct, this spiro-piperazine derivative highlights the importance of piperazine in modulating cytotoxicity, with IC₅₀ values in the nanomolar range against leukemia cells .

Physicochemical and Computational Data

Compound Molecular Weight LogP Topological Polar Surface Area (Ų) Bioactivity Highlights
Target Compound ~450 (estimated) ~4.2 ~75 Pending validation
6-Ethoxy-2-[4-(isoxazole-5-carbonyl)piperazinyl]-benzothiazole 386.4 3.8 82.4 Not reported
BZ5 () 327.4 2.9 54.6 MIC: 15.62 µg/mL (antifungal)
3e () 354.8 5.1 49.3 Antituburcular activity

Biological Activity

Overview

6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic compound belonging to the benzothiazole family. Its unique structure, featuring a methoxy group, a phenoxybenzoyl moiety, and a piperazine ring, has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including neurotransmitter receptors and enzymes. This interaction can lead to modulation of cellular signaling pathways, resulting in various pharmacological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In particular:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assays Used : MTS cytotoxicity and BrdU proliferation assays.

The results indicated that benzothiazole derivatives exhibited higher activity in 2D assays compared to 3D assays, suggesting a promising avenue for further development as antitumor agents .

CompoundIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
Compound 56.26 ± 0.3320.46 ± 8.63
Compound 66.48 ± 0.1116.00 ± 9.38
Control Drug (Doxorubicin)Varies by concentrationVaries by concentration

Antimicrobial Activity

In addition to antitumor properties, studies have evaluated the antimicrobial activity of related benzothiazole compounds. The testing included:

  • Microorganisms : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), and Saccharomyces cerevisiae (eukaryotic model).

Results indicated that certain benzothiazole derivatives exhibited promising antibacterial activity, which could be beneficial in developing new antimicrobial agents .

Case Studies

  • Antitumor Efficacy : In a study evaluating the antitumor activity of benzothiazole derivatives, compounds with similar structures to this compound were shown to inhibit cell proliferation effectively across multiple cancer cell lines.
  • Cytotoxicity Evaluation : A two-dimensional viability assay on normal lung fibroblast cell line MRC-5 revealed that while some compounds were effective against cancer cells, they also exhibited cytotoxicity towards normal cells, indicating the need for structural optimization to enhance selectivity .

Q & A

Q. Q1. What are the critical steps in synthesizing 6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves three key steps:

Benzothiazole Core Formation : Reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form the benzothiazole ring. Temperature control (80–100°C) and solvent choice (e.g., ethanol or DMF) are critical to avoid side reactions .

Piperazine Coupling : Introducing the piperazine moiety via nucleophilic substitution. Using a base like K₂CO₃ in acetonitrile at reflux (70–80°C) optimizes ring activation .

Acylation with 3-Phenoxybenzoyl : Reacting the piperazine intermediate with 3-phenoxybenzoyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Catalytic DMAP improves acylation efficiency .

Q. Key Data :

  • Yield optimization requires inert conditions (N₂) and stoichiometric ratios (1:1.2 for benzothiazole:piperazine).
  • Impurities from incomplete acylation are minimized via TLC monitoring (hexane:ethyl acetate, 3:1) .

Structural Characterization Techniques

Q. Q2. Which analytical methods are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 3.2–3.5 ppm (piperazine CH₂) confirm substitution patterns .
    • ¹³C NMR : Carbonyl signals at ~170 ppm validate the benzoyl-piperazine linkage .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 447.14 (calculated: 447.15) ensures molecular weight consistency .
  • Elemental Analysis : Discrepancies >0.3% in C/H/N/S/O indicate residual solvents or unreacted intermediates .

Biological Activity Profiling

Q. Q3. How can researchers design experiments to evaluate this compound's anticancer activity while addressing contradictory data in literature?

Methodological Answer:

  • In Vitro Screening :
    • Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations. Compare results against structurally similar compounds (e.g., difluoro-benzothiazole analogs) to identify SAR trends .
    • Resolve contradictions by standardizing protocols: fixed incubation time (72 hr), serum-free conditions, and triplicate replicates .
  • Mechanistic Studies :
    • Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Discrepancies in pro-apoptotic activity may arise from variable ROS generation—confirm via DCFH-DA assays .

Q. Comparative Bioactivity Table :

CompoundStructural FeatureIC₅₀ (μM, MCF-7)Target
Target Compound3-Phenoxybenzoyl12.3 ± 1.2Topoisomerase II
Difluoro Analog 4,6-Difluoro8.7 ± 0.9Tubulin
Purine Hybrid Purine-thiazole24.5 ± 2.1Kinase inhibition

Advanced Synthetic Optimization

Q. Q4. What statistical approaches are recommended for optimizing synthetic yields and purity?

Methodological Answer:

  • Design of Experiments (DoE) :
    • Use a central composite design to test variables: temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (0.5–2.0 eq). Response surface models predict optimal conditions .
    • Pareto charts identify critical factors: e.g., solvent choice contributes 45% to yield variance .
  • Purification Strategies :
    • Column chromatography (silica gel, 200–300 mesh) with gradient elution (hexane → ethyl acetate) resolves acylation byproducts. Recrystallization in ethanol improves purity to >98% .

Advanced Mechanistic Studies

Q. Q5. How can computational modeling predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to simulate binding to Topoisomerase II (PDB ID: 1ZXM). The phenoxybenzoyl group shows π-π stacking with Tyr805, while the methoxy group forms H-bonds with Asp541 .
    • Compare docking scores (ΔG) with analogs: Target compound = -9.2 kcal/mol vs. Difluoro analog = -10.1 kcal/mol .
  • MD Simulations :
    • GROMACS simulations (100 ns) assess complex stability. Root-mean-square deviation (RMSD) >2.5 Å indicates conformational instability in aqueous environments .

Addressing Data Reproducibility

Q. Q6. What protocols ensure reproducibility in measuring enzyme inhibition kinetics?

Methodological Answer:

  • Enzyme Assays :
    • Use continuous spectrophotometric assays (e.g., NADH depletion at 340 nm for dehydrogenase inhibition). Pre-incubate enzyme (10 min, 37°C) with compound to reach steady state .
    • Calculate Kᵢ values using Cheng-Prusoff equation: Account for substrate concentration (≥10× Kₘ) to avoid under/overestimation .
  • Negative Controls : Include DMSO vehicle controls (≤0.1% v/v) to rule out solvent interference .

Structure-Activity Relationship (SAR) Exploration

Q. Q7. Which structural modifications enhance selectivity for cancer vs. normal cells?

Methodological Answer:

  • Key Modifications :

    • Piperazine Substituents : Bulky groups (e.g., benzhydryl) reduce off-target effects by sterically hindering non-specific binding .
    • Benzothiazole Substitution : Electron-withdrawing groups (Cl, F) at position 5 improve metabolic stability (t₁/₂ > 6 hr in microsomes) .
  • Selectivity Index (SI) :

    ModificationSI (MCF-7 vs. HEK293)
    Parent Compound3.2
    5-Cl Derivative 8.7
    Benzhydryl-Piperazine 12.4

Advanced Analytical Challenges

Q. Q8. How can researchers resolve co-elution issues in HPLC purity analysis?

Methodological Answer:

  • Method Development :
    • Test C18 columns (5 µm, 250 mm) with mobile phases:
  • Phase A : 0.1% TFA in water
  • Phase B : 0.1% TFA in acetonitrile
    • Gradient: 20% B → 80% B over 30 min. Adjust to 1.0 mL/min flow rate .
  • Peak Purity Tools :
    • Use diode-array detection (DAD) with spectral overlay (200–400 nm). Match factors >995 indicate pure peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

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